(4-Hydroxy-3,5-dimethylphenyl)boronic acid
Overview
Description
(4-Hydroxy-3,5-dimethylphenyl)boronic acid is an organoboron compound that features a boronic acid group attached to a phenyl ring substituted with hydroxyl and methyl groups. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to its ability to form carbon-carbon bonds efficiently.
Mechanism of Action
Target of Action
The primary target of (4-Hydroxy-3,5-dimethylphenyl)boronic acid is the palladium (II) complex in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the SM coupling reaction, the compound interacts with its target through a process called transmetalation . This process involves the transfer of formally nucleophilic organic groups from boron to palladium . The compound’s interaction with its target results in the formation of a new Pd–C bond .
Biochemical Pathways
The compound affects the SM coupling pathway, which is a key process in carbon–carbon bond formation . The downstream effects of this pathway include the formation of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
It is known that the compound is relatively stable and readily prepared . Its properties have been tailored for application under specific SM coupling conditions , which may impact its bioavailability.
Result of Action
The result of the compound’s action is the formation of a new carbon–carbon bond through the SM coupling reaction . This reaction is exceptionally mild and functional group tolerant , making it a valuable tool in the fine chemical, pharmaceutical, agrochemical, and modern-materials industries .
Action Environment
The action of this compound is influenced by environmental factors such as the presence of a palladium (II) complex . The compound is generally environmentally benign , which contributes to its wide application in various industries .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Hydroxy-3,5-dimethylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 4-bromo-3,5-dimethylphenol using bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is usually carried out in a solvent like dimethyl sulfoxide at elevated temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: (4-Hydroxy-3,5-dimethylphenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or alkenyl-aryl compounds. It can also participate in other reactions like oxidation and reduction under specific conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., toluene or ethanol), and elevated temperatures.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products:
Suzuki-Miyaura Coupling: Biaryl or alkenyl-aryl compounds.
Oxidation: Corresponding phenolic or quinone derivatives.
Reduction: Reduced boronic acid derivatives.
Scientific Research Applications
(4-Hydroxy-3,5-dimethylphenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Comparison with Similar Compounds
- 4-Hydroxyphenylboronic acid
- 3,5-Dimethylphenylboronic acid
- 4-Hydroxy-3,5-dimethylphenylboronic acid pinacol ester
Comparison: (4-Hydroxy-3,5-dimethylphenyl)boronic acid is unique due to the presence of both hydroxyl and methyl groups on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. Compared to 4-hydroxyphenylboronic acid, the additional methyl groups provide steric hindrance and electronic effects that can enhance or inhibit certain reactions. The pinacol ester derivative offers improved stability and solubility, making it more suitable for specific applications.
Properties
IUPAC Name |
(4-hydroxy-3,5-dimethylphenyl)boronic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BO3/c1-5-3-7(9(11)12)4-6(2)8(5)10/h3-4,10-12H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJSCEQJHOXBRSS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)C)O)C)(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30681745 | |
Record name | (4-Hydroxy-3,5-dimethylphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30681745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.98 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
934826-20-7 | |
Record name | (4-Hydroxy-3,5-dimethylphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30681745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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